Cas no 1803697-42-8 (5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide)

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, offering unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl and fluorine substituents enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The sulfonamide moiety provides opportunities for further derivatization, enabling the development of biologically active compounds. Its structural features suggest utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound's well-defined heterocyclic core and functional group diversity make it a versatile building block for research and industrial applications requiring precise molecular modifications.
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide structure
1803697-42-8 structure
Product name:5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide
CAS No:1803697-42-8
MF:C6H6F3N3O2S
Molecular Weight:241.19094991684
CID:4810762

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide
    • インチ: 1S/C6H6F3N3O2S/c7-3-2(10)1-12-4(6(8)9)5(3)15(11,13)14/h1,6H,10H2,(H2,11,13,14)
    • InChIKey: ISZUYBLLAGEOHX-UHFFFAOYSA-N
    • SMILES: S(C1=C(C(=CN=C1C(F)F)N)F)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 318
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 107

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029067253-1g
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide
1803697-42-8 97%
1g
$1,490.00 2022-04-02

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 関連文献

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamideに関する追加情報

Introduction to 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide (CAS No. 1803697-42-8)

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1803697-42-8, represents a class of heterocyclic sulfonamides with unique structural and functional attributes. The presence of multiple fluorine atoms and a sulfonamide group imparts distinct electronic and steric properties, making it a promising candidate for various biochemical applications.

The molecular structure of 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide consists of a pyridine core substituted with an amino group at the 5-position, a difluoromethyl group at the 2-position, and a fluorine atom at the 4-position. The 3-sulfonamide moiety further enhances its reactivity and binding potential, enabling interactions with biological targets such as enzymes and receptors. This configuration has been strategically designed to optimize pharmacokinetic and pharmacodynamic profiles, which are critical for drug development.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved drug-like properties, including enhanced bioavailability and resistance to enzymatic degradation. 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide exemplifies this trend, as its design leverages fluorine's electronic effects to achieve desired biological activity.

One of the most compelling aspects of 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide is its potential in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting certain kinases and enzymes implicated in inflammatory and oncological pathways. The sulfonamide group, in particular, is known for its role as a bioisostere, often replacing carboxylic acid or amide groups in drug molecules without compromising functionality. This feature makes 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide a versatile scaffold for medicinal chemists.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed that the fluorinated pyridine core can engage in favorable interactions with specific amino acid residues in protein targets, thereby enhancing binding affinity. Additionally, the sulfonamide moiety can form hydrogen bonds with polar regions of biological macromolecules, contributing to the compound's overall potency. These insights have guided the optimization of analogs derived from 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide, aiming to improve selectivity and reduce off-target effects.

The synthesis of 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have enabled efficient preparation routes that maintain high yields and purity. The use of palladium-catalyzed cross-coupling reactions has been particularly valuable in constructing the pyridine ring system, while nucleophilic substitution reactions have been employed to introduce the fluorinated substituents. These techniques underscore the importance of advanced synthetic chemistry in realizing the potential of such compounds.

From a regulatory perspective, 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide must undergo rigorous testing to ensure safety and efficacy before clinical application. Preclinical studies are essential for evaluating its pharmacological profile, including toxicity, pharmacokinetics, and interaction with biological pathways. These studies often involve in vitro assays to assess enzyme inhibition and cell-based models to evaluate target engagement. The outcomes of these investigations provide critical data for determining the feasibility of advancing 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide into human trials.

The role of fluorinated compounds in oncology cannot be overstated. Many FDA-approved drugs contain fluorine atoms, which contribute to their therapeutic efficacy by enhancing metabolic stability and binding affinity. 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide aligns with this trend by incorporating fluorine into a structurally diverse scaffold that has shown promise in preclinical models. Its potential as an anticancer agent lies in its ability to disrupt key signaling pathways involved in tumor growth and progression.

In conclusion, 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide (CAS No. 1803697-42-8) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and functional properties. The combination of fluorinated pyridines with sulfonamides offers a rich chemical space for drug discovery, with applications spanning multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, compounds like this will play an increasingly important role in developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited